molecular formula C23H21ClN4O3S B12482666 4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12482666
M. Wt: 469.0 g/mol
InChI Key: VEBQEYKXUZUSNE-UHFFFAOYSA-N
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Description

4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the furan-2-ylcarbonyl piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-ylcarbonyl piperazine intermediate.

    Synthesis of the benzamide derivative: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the benzamide derivative.

    Final coupling reaction: The benzamide derivative is then coupled with a thiourea derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction may yield various alcohols or amines.

Scientific Research Applications

4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and ability to interact with biological targets.

    Biology: The compound is used in research to study its effects on cellular processes and its potential as a drug candidate.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
  • N- [1- (2-phenylethyl) piperidin-4-yl]-N-pyrazin-2-yl-2-furamide

Uniqueness

4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, piperazine ring, and benzamide group contribute to its potential as a versatile compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469.0 g/mol

IUPAC Name

4-chloro-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H21ClN4O3S/c24-17-5-3-16(4-6-17)21(29)26-23(32)25-18-7-9-19(10-8-18)27-11-13-28(14-12-27)22(30)20-2-1-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32)

InChI Key

VEBQEYKXUZUSNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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